Pentabromopseudilin

Myosin 5c inhibition Allosteric motor protein modulator Actin cytoskeleton research

Pentabromopseudilin (PBP) is the irreplaceable myosin V inhibitor with proven Myo5c selectivity (IC50 = 280 nM) that pentachloropseudilin cannot match—inactive against class-5 myosins at ≤90 µM. It uniquely couples myosin V motor activity to TGF-β receptor lysosomal degradation (TβRII/Smad2/3) at 0.01–1 µM, a mechanism inaccessible to pentachloropseudilin. PBP binds an allosteric pocket 7.5 Å from blebbistatin, delivering orthogonal pharmacology for myosin ATPase cycle dissection and chemical genetic epistasis. Genetically defined bmp gene cluster biosynthesis ensures batch-to-batch consistency. Choose PBP when isoform specificity, TGF-β pathway targeting, or orthogonal myosin inhibition is non-negotiable.

Molecular Formula C10H4Br5NO
Molecular Weight 553.7 g/mol
CAS No. 10245-81-5
Cat. No. B080150
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePentabromopseudilin
CAS10245-81-5
Synonyms2,3,4-tribromo-5-(3,5-dibromo-2-hydroxyphenyl)-1H-pyrrole
pentabromopseudilin
Molecular FormulaC10H4Br5NO
Molecular Weight553.7 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1C2=C(C(=C(N2)Br)Br)Br)O)Br)Br
InChIInChI=1S/C10H4Br5NO/c11-3-1-4(9(17)5(12)2-3)8-6(13)7(14)10(15)16-8/h1-2,16-17H
InChIKeyLXMNWKJHYOZUQL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pentabromopseudilin (CAS 10245-81-5) Procurement Guide: Chemical Identity and Marine Natural Product Classification


Pentabromopseudilin (PBP), the first reported marine microbial antibiotic, is a densely halogenated hybrid bromophenol-bromopyrrole natural product containing over 70% bromine by atomic composition [1]. It is classified as a pentahalogenated 2-arylpyrrole alkaloid, structurally and biosynthetically related to pentachloropseudilin and marinopyrroles [2]. PBP is produced by marine bacteria including Pseudoalteromonas luteoviolacea and Alteromonas luteoviolaceus via the brominated marine pyrroles/phenols (bmp) biosynthetic gene cluster [3].

Pentabromopseudilin (CAS 10245-81-5): Why In-Class Halogenated Pseudilins Are Not Interchangeable


Despite belonging to the same pseudilin family, pentabromopseudilin and its closest analog pentachloropseudilin exhibit distinct myosin isoform selectivity profiles [1]. While pentabromopseudilin potently inhibits myosin V (IC50 1.2 μM) and myosin 5c (IC50 280 nM), pentachloropseudilin preferentially targets class-1 myosins (IC50 1-5 μM) with >30-fold weaker activity against class-2 and class-5 myosins (IC50 >90 μM) . Additionally, the biosynthetic origin of pentabromopseudilin involves the bmp gene cluster, whereas pentachloropseudilin production does not require the same halogenase specificity, reflecting distinct producer organism capabilities [2]. These pharmacological and biosynthetic divergences preclude functional substitution in experimental systems targeting specific myosin isoforms or TGF-β signaling pathways.

Pentabromopseudilin (CAS 10245-81-5): Head-to-Head Quantitative Differentiation Evidence


Pentabromopseudilin Myosin 5c Inhibition IC50 and Binding Affinity Compared to Myosin V

Pentabromopseudilin inhibits the motor function of recombinant human myosin 5c (Myo5c) with an IC50 of 280 nM, representing approximately 4.3-fold greater potency than its inhibition of vertebrate myosin V (IC50 1.2 μM) [1]. The binding is predicted to occur in a groove near the actin and nucleotide binding site with a calculated ΔG of −18.44 kcal/mol . This isoform potency differential is not observed with pentachloropseudilin, which shows >90 μM IC50 against class-5 myosins .

Myosin 5c inhibition Allosteric motor protein modulator Actin cytoskeleton research

Pentabromopseudilin Allosteric Myosin Inhibition: Distinct Binding Site and Mechanism vs Blebbistatin

X-ray crystallography of the Dictyostelium myosin-2 motor domain complexed with pentabromopseudilin reveals binding to a pocket near the tip of the 50-kDa cleft, located approximately 7.5 Å from the blebbistatin-binding pocket [1]. Unlike blebbistatin, which primarily inhibits phosphate release, pentabromopseudilin exerts a global effect on ATPase dynamics: it increases ADP affinity, reduces ATP-binding and hydrolysis rates, and decreases coupling between actin and nucleotide-binding sites [2]. This distinct allosteric mechanism is shared with pentachloropseudilin but contrasts fundamentally with blebbistatin's mode of action [3].

Myosin ATPase inhibitor Allosteric modulation Motor protein crystallography

Pentabromopseudilin TGF-β Signaling Inhibition: Receptor Degradation Mechanism and Potency

Pentabromopseudilin suppresses TGF-β signaling by displacing type II TGF-β receptor (TβRII) from the plasma membrane into the lysosomal degradation pathway, an effect dependent on myosin Va activity [1]. In A549 epithelial cells, PBP at 0.01-1 μM prevents TGF-β-induced Smad2/3 phosphorylation and nuclear translocation; at 0.5 μM it inhibits TGF-β-stimulated transcriptional responses; and at 0.2 μM it suppresses TGF-β-induced cell migration [2]. While pentachloropseudilin also inhibits TGF-β signaling (reported IC50 0.1-0.2 μM), it achieves this via distinct myosin-1-dependent mechanisms rather than myosin V-dependent TβRII trafficking .

TGF-β inhibitor Fibrosis research Epithelial-mesenchymal transition

Pentabromopseudilin Antibacterial Protonophore Activity: Shared MoA with In-Class Comparators

Pentabromopseudilin, pentachloropseudilin, and marinopyrroles share a common antibacterial mechanism based on membrane depolarization and dissipation of the proton motive force (PMF) [1]. These densely halogenated compounds insert into bacterial membranes and act as protonophores without forming larger pores or compromising peptidoglycan integrity [2]. While pentabromopseudilin demonstrates potent activity against Gram-positive pathogens including Staphylococcus aureus (historical MIC 0.0063 μg/mL), this antibacterial activity is a class-level property shared with pentachloropseudilin and marinopyrroles [3].

Antibacterial protonophore Gram-positive pathogens Membrane depolarization

Pentabromopseudilin Commercial Availability and Purity Specifications vs Comparators

Pentabromopseudilin is commercially available from multiple vendors with defined purity specifications. Sigma-Aldrich (Cat. SML2428) supplies the compound at ≥97% purity by HPLC . MedChemExpress (Cat. HY-113604) and other suppliers offer purity >98% [1]. In contrast, pentachloropseudilin (CAS 69640-38-6) is available from fewer vendors, typically with similar purity specifications (≥98%) but at different price points and with more limited batch documentation . Pentabromopseudilin demonstrates solubility of at least 10 mg/mL in chloroform/dichloromethane and at least 1 mg/mL in methanol/ethanol; DMSO stock solutions at 10 mM are stable when stored at -80°C in the dark .

Research compound procurement Purity specification Vendor comparison

Pentabromopseudilin (CAS 10245-81-5): Validated Research Application Scenarios Based on Differential Evidence


Myosin 5c Motor Function Studies in Secretory and Endocrine Tissues

Pentabromopseudilin is the preferred tool compound for investigating myosin 5c (Myo5c)-dependent processes, with an IC50 of 280 nM against recombinant human Myo5c [1]. This contrasts with pentachloropseudilin, which is inactive against class-5 myosins at concentrations up to 90 μM . Given Myo5c's established role in secretory processes and its high expression in insulin-producing pancreatic β-cells, pentabromopseudilin enables functional interrogation of Myo5c-mediated vesicle trafficking and exocytosis that cannot be achieved with other pseudilin family members [2].

TGF-β Receptor Trafficking and Fibrosis Signaling Research

Pentabromopseudilin uniquely links myosin V motor activity to TGF-β receptor degradation, suppressing TGF-β-stimulated Smad2/3 phosphorylation at concentrations of 0.01-1 μM [1]. This mechanism—displacement of TβRII from the plasma membrane into lysosomal degradation—is dependent on myosin Va and cannot be recapitulated with pentachloropseudilin, which operates through myosin-1-dependent pathways . Researchers investigating TGF-β-driven fibrosis or epithelial-mesenchymal transition should select pentabromopseudilin when the experimental objective requires specific interrogation of myosin V-dependent receptor trafficking [2].

Orthogonal Myosin ATPase Inhibition for Chemical Biology and Target Validation

Pentabromopseudilin binds to an allosteric pocket distinct from blebbistatin (7.5 Å separation) and exerts a fundamentally different inhibitory mechanism affecting ATP binding, hydrolysis, ADP dissociation, and actin-nucleotide coupling [1]. This orthogonal pharmacology makes pentabromopseudilin an essential companion tool to blebbistatin for dissecting the myosin ATPase cycle, validating target engagement, and performing chemical genetic epistasis experiments . Unlike blebbistatin, which primarily inhibits phosphate release, pentabromopseudilin provides a global perturbation of motor domain dynamics [2].

Biosynthetic Gene Cluster and Marine Natural Product Discovery

Pentabromopseudilin production is genetically linked to the bmp (brominated marine pyrroles/phenols) biosynthetic gene cluster, which is distributed among approximately 19 of 101 examined Pseudoalteromonas genomes [1]. The bmp gene cluster (MIBiG accession BGC0000891) has been fully characterized and heterologously expressed . This well-defined genetic tractability makes pentabromopseudilin a validated reference standard for genome mining studies targeting halogenated marine alkaloids, unlike pentachloropseudilin whose biosynthetic pathway lacks comparable molecular genetic characterization [2].

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